3-Hydroxydecanoic acid
Overview
Description
Scientific Research Applications
3-Hydroxydecanoic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
3-Hydroxydecanoic acid is a medium-chain 3-hydroxy fatty acid . It has been found to be involved in the fatty acid biosynthesis pathway . In the context of bio-based catalytic reactions, it has been observed that Ru-based systems were identified as the most active catalysts for the deoxygenation of this compound .
Mode of Action
The compound interacts with its targets through a process of selective deoxygenation. This process occurs in an aqueous phase and H2-atmosphere over supported metal catalysts . In the absence of a Brønsted acidic additive, the product selectivity could be directed to either secondary alcohols or linear alkanes .
In the context of plant immunity, the S-domain-type receptor-like kinase (SD-RLK) LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) from Arabidopsis thaliana senses medium-chain 3-hydroxy fatty acids, such as this compound, to activate pattern-triggered immunity .
Biochemical Pathways
The biochemical pathways affected by this compound include the fatty acid biosynthesis pathway . The compound can also be selectively deoxygenated to either linear alkanes or secondary alcohols . The acidic zeolite support facilitates the dehydration of the intermediary formed alcohols to alkenes, while the following hydrogenation occurs at the Ru centers .
Pharmacokinetics
It has been observed that the unique fatty acids in royal jelly, including 10-hydroxy-2-decenoic acid and 10-hydroxydecanoic acid, are associated with many health benefits .
Result of Action
The result of the action of this compound is the production of either linear alkanes or secondary alcohols . These products can be used in various industries. For example, 2-nonanol and 3-decanol, which are accessible with a yield of 79% and 6% respectively, can be used in food and perfume industries as flavoring agents and fragrances .
In the context of plant immunity, the activation of pattern-triggered immunity is a significant result of the action of this compound .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a Brønsted acidic additive and the type of catalyst used . The compound’s action, efficacy, and stability can be tailored by adjusting these factors .
Safety and Hazards
In case of exposure, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of inhalation, move the person into fresh air and give artificial respiration if necessary . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
Future Directions
Biochemical Analysis
Biochemical Properties
3-Hydroxydecanoic acid is involved in various biochemical reactions. It is known to interact with enzymes and proteins, such as the S-domain-type receptor-like kinase (SD-RLK) LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) from Arabidopsis thaliana . The nature of these interactions involves the activation of pattern-triggered immunity .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by activating immune signaling
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. It binds to the AtLORE-ECD, which auto-phosphorylates AtLORE upon this compound sensing and activates the receptor-like cytoplasmic kinase PBS1-LIKE . This leads to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on its stability, degradation, and long-term effects on cellular function is limited. It has been used in selective deoxygenation experiments, indicating its stability under certain conditions .
Metabolic Pathways
This compound is involved in the fatty acid biosynthesis pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxydecanoic acid can be synthesized through microbial fermentation. One method involves the use of recombinant strains of Pseudomonas putida, where genes encoding specific enzymes are introduced to facilitate the production of this compound . The process typically involves the following steps:
- Cloning the genes phaG into plasmids to construct new plasmids.
- Transferring the constructed plasmids into the strains to create DNA recombinant strains.
- Cultivating the DNA recombinant strains to produce this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered microorganisms. For example, a fed-batch fermentation process using Pseudomonas putida can produce significant quantities of this compound . This method is advantageous due to its efficiency and the ability to produce high yields of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxydecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decanoic acid.
Reduction: It can be reduced to form 3-decanol.
Dehydration: Catalytic deoxygenation can convert it to nonane and decane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Dehydration: Acidic zeolite supports and Ru-based catalysts are employed for deoxygenation.
Major Products Formed:
Oxidation: Decanoic acid.
Reduction: 3-Decanol.
Dehydration: Nonane and decane.
Comparison with Similar Compounds
3-Hydroxydecanoic acid can be compared with other similar compounds such as:
- 3-Hydroxyhexanoic acid
- 3-Hydroxyoctanoic acid
- 3-Hydroxydodecanoic acid
Uniqueness:
Properties
IUPAC Name |
3-hydroxydecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSSBMZUBSBFJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-40-7 | |
Record name | Decanoic acid, 3-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120659-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40864486 | |
Record name | (±)-3-Hydroxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14292-26-3, 5561-87-5, 33044-91-6 | |
Record name | (±)-3-Hydroxydecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14292-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanoic acid, 3-hydroxy-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxydecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Myrmicacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (±)-3-Hydroxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYDECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research using the enzyme OleD, involved in olefin biosynthesis, has shown a preference for the (2R,3S)-isomer of 3-hydroxydecanoic acid. [] While the specific impact of stereochemistry on its role as an immune elicitor in plants is not fully elucidated, the (R)-enantiomer of this compound is known to be the most potent immune elicitor. []
ANone: The molecular formula of this compound is C10H20O3, and its molecular weight is 188.26 g/mol.
A: While specific spectroscopic data is not provided in the provided research papers, the structure of this compound and related compounds has been elucidated using various spectroscopic methods including Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). [, , , , ]
- Q: How stable are this compound containing polyhydroxyalkanoates (PHAs) at elevated temperatures? A: Research shows that medium-chain-length PHAs (mcl-PHAs), containing this compound as a monomer, exhibit thermal degradation starting around 308°C, with complete degradation occurring by 370°C. []
A: this compound is a common monomer found in mcl-PHAs, which are synthesized by various bacteria like Pseudomonas species. [, , , , , , ] These bacteria utilize enzymes like PhaG, which can act as either a (R)-3-hydroxydecanoyl-acyl carrier protein (ACP) thioesterase or a (R)-3-hydroxydecanoyl-ACP:CoA transferase, to channel this compound into PHA biosynthesis. [, , ]
A: Yes, several studies have demonstrated strategies to increase this compound production in bacteria. Co-expressing the phaG gene with the tesB gene, encoding thioesterase II, in Escherichia coli enhanced this compound production compared to expressing phaG alone. [, ] Additionally, introducing the tesB gene into a PHA synthase-negative strain of Pseudomonas putida enabled extracellular this compound production. [, ] Moreover, optimizing the carbon to nitrogen ratio in the growth media, particularly under nitrogen-limiting conditions, can further enhance this compound production. [, ]
- A: While the provided research papers do not delve into specific computational chemistry studies focused on this compound, they highlight the potential for computational tools in understanding the structure-activity relationships of this molecule, particularly regarding its interaction with the LORE receptor in plants and the development of novel antimicrobial agents targeting rhamnolipid synthesis. [, ]
A: Studies focusing on lipid A analogs, which share structural similarities with this compound, demonstrate that the chain length of the acyl groups can significantly influence their biological activity. Analogs with shorter acyl chains often exhibit different biological profiles compared to their natural counterparts. [] This suggests that modifications to the chain length of this compound could potentially alter its binding affinity to the LORE receptor and subsequently its immune-eliciting properties. [, ]
A: Research on this compound's role as a plant immune elicitor emphasizes the importance of the 3-hydroxy group for recognition by the LORE receptor. [, ] Therefore, modifications to this functional group are likely to have significant impacts on its activity.
A: Research suggests that incorporating this compound into mcl-PHA films, along with antifungal agents like nystatin and amphotericin B, enhances their efficacy against various pathogenic fungi. [] The addition of this compound contributes to a synergistic effect, leading to improved antifungal activity. []
- A: As a monomer in mcl-PHAs, alternatives to this compound include other medium-chain-length 3-hydroxyalkanoic acids, such as 3-hydroxyoctanoic acid and 3-hydroxydodecanoic acid. [, ] The specific choice of monomer influences the properties of the resulting PHA, allowing for tailoring of the material properties based on the desired application. [, ]
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